molecular formula C5H10F2N2 B14042123 (S)-2-(Difluoromethyl)piperazine

(S)-2-(Difluoromethyl)piperazine

Cat. No.: B14042123
M. Wt: 136.14 g/mol
InChI Key: GNCDPUYXABYJAU-BYPYZUCNSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reduction of difluoromethyl ketones using lithium aluminum hydride (LAH) followed by hydrogenolysis . Another approach involves the use of difluoromethyl radical precursors in radical difluoromethylation reactions .

Industrial Production Methods

Industrial production methods for (S)-2-(Difluoromethyl)piperazine often involve continuous flow processes to ensure high efficiency and selectivity. These methods utilize fluoroform (CHF3) as a reagent for difluoromethylation reactions .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Difluoromethyl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LAH).

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride (LAH).

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of difluoromethyl ketones, while reduction can yield difluoromethyl alcohols .

Scientific Research Applications

(S)-2-(Difluoromethyl)piperazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of (S)-2-(Difluoromethyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins. This interaction can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(Trifluoromethyl)piperazine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    (S)-2-(Methyl)piperazine: Contains a methyl group instead of a difluoromethyl group.

Uniqueness

(S)-2-(Difluoromethyl)piperazine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group enhances the compound’s stability and ability to interact with molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C5H10F2N2

Molecular Weight

136.14 g/mol

IUPAC Name

(2S)-2-(difluoromethyl)piperazine

InChI

InChI=1S/C5H10F2N2/c6-5(7)4-3-8-1-2-9-4/h4-5,8-9H,1-3H2/t4-/m0/s1

InChI Key

GNCDPUYXABYJAU-BYPYZUCNSA-N

Isomeric SMILES

C1CN[C@@H](CN1)C(F)F

Canonical SMILES

C1CNC(CN1)C(F)F

Origin of Product

United States

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